molecular formula C9H13N3O3 B8460438 6-(3-Nitro-pyrazol-1-yl)-hexan-2-one

6-(3-Nitro-pyrazol-1-yl)-hexan-2-one

Cat. No.: B8460438
M. Wt: 211.22 g/mol
InChI Key: BCIQDMINUDTDFS-UHFFFAOYSA-N
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Description

6-(3-Nitro-pyrazol-1-yl)-hexan-2-one is a ketone derivative featuring a pyrazole ring substituted with a nitro group at the 3-position, linked via a six-carbon chain. Structural characterization of such compounds typically involves techniques like X-ray crystallography, often using refinement programs such as SHELX .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

6-(3-nitropyrazol-1-yl)hexan-2-one

InChI

InChI=1S/C9H13N3O3/c1-8(13)4-2-3-6-11-7-5-9(10-11)12(14)15/h5,7H,2-4,6H2,1H3

InChI Key

BCIQDMINUDTDFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogues of 6-(3-Nitro-pyrazol-1-yl)-hexan-2-one include:

  • 6-(1H-Pyrazol-1-yl)hexan-2-one (CAS 1157534-49-0): Lacks the nitro group at the pyrazole 3-position .
  • 6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine : Features an imidazole ring instead of pyrazole and a spirocyclic structure .
Key Differences:

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to non-nitro analogues.

Solubility : Nitro groups generally reduce water solubility due to increased hydrophobicity. Hexan-2-one derivatives without nitro substituents, such as 6-(1H-Pyrazol-1-yl)hexan-2-one, may exhibit higher solubility .

Ecological and Toxicological Considerations

Hexan-2-one Baseline Data

However, data on persistence, bioaccumulation, and mobility in soil are unavailable .

Impact of Pyrazole-Nitro Substitution

The addition of a nitro-pyrazole group likely alters the ecological profile:

  • Toxicity: Nitroheterocycles are often associated with higher toxicity compared to non-nitro analogues. For example, nitroaromatics can exhibit mutagenic or carcinogenic properties.
  • Persistence : Nitro groups may slow biodegradation due to their electron-withdrawing nature, increasing environmental persistence.

Q & A

Basic: What are the standard synthetic routes for 6-(3-Nitro-pyrazol-1-yl)-hexan-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling nitro-substituted pyrazole derivatives with hexan-2-one precursors. Key steps include:

  • Regioselective functionalization : Use N-tosylhydrazones or Mannich reactions to introduce the nitro-pyrazole moiety while controlling regiochemistry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in similar pyrazole syntheses .
  • Temperature control : Gradual heating (e.g., 90°C) minimizes side reactions, with yields improved by post-reaction cooling and recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • IR spectroscopy : Identifies nitro (1529 cm⁻¹, asymmetrical N-O stretch) and ketone (1681 cm⁻¹, C=O stretch) groups .
  • NMR : ¹H-NMR resolves pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons), while ¹³C-NMR confirms carbonyl (δ ~200 ppm) and nitro group connectivity .
  • Resolution of conflicts : Cross-validate using LC-MS for molecular weight confirmation and HPLC for purity assessment (>99% by area normalization) .

Advanced: How does the nitro group at the 3-position of the pyrazole ring influence the compound's reactivity in nucleophilic substitution or cycloaddition reactions?

  • Electron-withdrawing effects : The nitro group deactivates the pyrazole ring, directing nucleophilic attacks to the 5-position. This is confirmed by regioselective synthesis studies .
  • Cycloaddition compatibility : The nitro group stabilizes transition states in Diels-Alder reactions, enabling [4+2] cycloadditions with electron-deficient dienophiles under mild conditions (e.g., 50°C in THF) .

Advanced: What methodologies are recommended for studying the thermodynamic mixing behavior of this compound in multi-component solvent systems?

  • Excess molar enthalpy measurements : Use microcalorimetry (e.g., TAM III) at 298.15 K to quantify mixing enthalpies in ternary systems (e.g., nonane/hexan-2-one analogs). Compare results with modified Redlich–Kister equations for predictive modeling .
  • Solvent selection criteria : Prioritize low-polarity solvents (e.g., o-xylene) to minimize solute-solvent interactions, as demonstrated in similar ketone systems .

Basic: What purification strategies are optimal for isolating this compound from reaction byproducts, particularly nitro-containing impurities?

  • Fractional distillation : Effective for separating low-volatility nitro byproducts (boiling point differences >20°C) .
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) to resolve polar nitro impurities. Monitor by TLC (Rf ~0.4–0.6) .

Advanced: What experimental designs are appropriate for investigating the compound's stability under various pH and temperature conditions?

  • Accelerated stability testing : Incubate samples at 40–60°C and pH 1–13 for 4–8 weeks. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled irradiation (λ = 254 nm) to assess photolytic decomposition .

Advanced: How can ternary phase behavior studies (like those in o-xylene/hexan-2-one/nonane systems) inform solvent selection for reactions involving this compound?

  • Thermodynamic compatibility : Ternary phase diagrams (e.g., o-xylene/hexan-2-one/nonane) predict miscibility. Use solvents with similar excess molar enthalpies (e.g., nonane for non-polar systems) to stabilize reactive intermediates .
  • Empirical testing : Validate predictions by measuring reaction yields in candidate solvents (e.g., hexan-2-one analogs) .

Basic: How should researchers validate analytical methods (HPLC, GC) for quantifying this compound in complex mixtures?

  • HPLC validation :
    • Column: C18 (5 µm, 250 × 4.6 mm)
    • Mobile phase: Acetonitrile/water (70:30) at 1 mL/min
    • Detection: UV at 254 nm
    • Linearity: R² >0.99 over 0.1–100 µg/mL .
  • GC validation : Use FID detection with splitless injection (280°C) and He carrier gas. Calibrate with internal standards (e.g., nonane) .

Advanced: What strategies exist for resolving contradictions between observed reaction outcomes and established pyrazole chemistry mechanisms?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., H/D exchange at pyrazole positions) .
  • Computational validation : Perform DFT calculations (B3LYP/6-31G*) to model transition states and reconcile unexpected regiochemistry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

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